ChE/A|A1-42-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ChE/A|A1-42-IN-1, also known as compound 28, is a potent aggregation inhibitor of cholinesterase and amyloid beta 1-42. It has excellent blood-brain barrier permeability and is considered a multi-targeted anti-Alzheimer’s disease agent. The compound has shown significant inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and amyloid beta 1-42 aggregation .
Vorbereitungsmethoden
The synthesis of ChE/A|A1-42-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve organic synthesis techniques. Industrial production methods for such compounds often involve large-scale organic synthesis, purification, and quality control processes to ensure the compound’s efficacy and safety .
Analyse Chemischer Reaktionen
ChE/A|A1-42-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
ChE/A|A1-42-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cholinesterase and amyloid beta aggregation inhibitors.
Biology: Investigated for its effects on biological systems, particularly in relation to Alzheimer’s disease.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease due to its multi-targeted inhibitory activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting neurodegenerative diseases .
Wirkmechanismus
The mechanism of action of ChE/A|A1-42-IN-1 involves its ability to inhibit the aggregation of cholinesterase and amyloid beta 1-42. The compound targets specific molecular pathways involved in the aggregation process, thereby preventing the formation of toxic aggregates. This inhibition is achieved through interactions with the active sites of acetylcholinesterase, butyrylcholinesterase, and amyloid beta 1-42, leading to a reduction in their aggregation .
Vergleich Mit ähnlichen Verbindungen
ChE/A|A1-42-IN-1 is unique due to its multi-targeted inhibitory activity and excellent blood-brain barrier permeability. Similar compounds include:
Donepezil: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase and butyrylcholinesterase inhibitor used for Alzheimer’s disease.
Galantamine: A cholinesterase inhibitor that also modulates nicotinic receptors. This compound stands out due to its ability to inhibit both cholinesterase and amyloid beta aggregation, making it a promising candidate for Alzheimer’s disease treatment .
Eigenschaften
Molekularformel |
C19H24N2O3 |
---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
4-(6,7-dimethoxy-1,2,3,4-tetrahydroacridin-9-yl)morpholine |
InChI |
InChI=1S/C19H24N2O3/c1-22-17-11-14-16(12-18(17)23-2)20-15-6-4-3-5-13(15)19(14)21-7-9-24-10-8-21/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
XAPKYBVMPJHUOI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=C3CCCCC3=N2)N4CCOCC4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.